molecular formula C8H9ClN2 B2660016 5-Chloro-4-cyclopropylpyridin-2-amine CAS No. 1820665-49-3

5-Chloro-4-cyclopropylpyridin-2-amine

Cat. No.: B2660016
CAS No.: 1820665-49-3
M. Wt: 168.62
InChI Key: GQEQRRZUZNZPHH-UHFFFAOYSA-N
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Description

5-Chloro-4-cyclopropylpyridin-2-amine is a chemical compound with a variety of potential applications . It’s a part of the pyrimidine family, which is a class of compounds that play a crucial role in the biological processes of many organisms .


Synthesis Analysis

The synthesis of amines like this compound often involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. These include X-ray diffraction, electron diffraction, and various spectroscopic methods .


Chemical Reactions Analysis

Amines like this compound can undergo a variety of reactions. These include reactions with acid chlorides to form amides, and elimination reactions to form alkenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. These properties include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Selective Amination of Polyhalopyridines

The palladium-Xantphos complex-catalyzed amination of polyhalopyridines, including 5-bromo-2-chloropyridine, results in high yields and excellent chemoselectivity, producing 5-amino-2-chloropyridine products. This demonstrates the utility of similar halopyridines in selective amination reactions, which could be applicable to 5-Chloro-4-cyclopropylpyridin-2-amine for synthesizing aminopyridines with specific substituents (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Copper-promoted N-cyclopropylation

The copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid in the presence of copper catalysts affords N-cyclopropyl derivatives in good to excellent yields. This method could potentially be applied to this compound for introducing additional cyclopropyl groups or modifying existing ones, enhancing the molecule's utility in chemical synthesis (S. Bénard, L. Neuville, & Jieping Zhu, 2010).

Nucleophilic Substitution Reactions

The reactivity of 2-chloro-3-cyanopyridines with primary and secondary amines leads to the formation of 2-aminopyridines. This suggests that this compound could undergo similar nucleophilic substitution reactions, facilitating the synthesis of diverse aminopyridine derivatives with potential applications in medicinal chemistry and material science (Z. A. Bomika et al., 1976).

Synthesis and Spectral Properties of Derivatives

The development of water-soluble BODIPY derivatives through functionalization techniques, including sulfonation and organometallic couplings, highlights the potential for modifying this compound to create novel fluorescent probes or materials with specific optical properties (Lingling Li et al., 2008).

Cyclization Reactions

The experimental and theoretical investigation into the cyclization of primary aminyl radicals suggests that this compound could participate in similar cyclization reactions, leading to the formation of novel heterocyclic compounds. Such reactions are crucial for the synthesis of bioactive molecules and the development of new pharmaceuticals (F. Liu et al., 2007).

Future Directions

The future directions for research on 5-Chloro-4-cyclopropylpyridin-2-amine and similar compounds could involve further exploration of their potential applications in various fields, such as medicine, electronics, agriculture, and food production .

Properties

IUPAC Name

5-chloro-4-cyclopropylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-4-11-8(10)3-6(7)5-1-2-5/h3-5H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEQRRZUZNZPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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